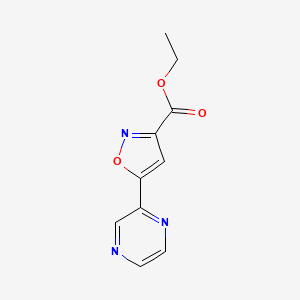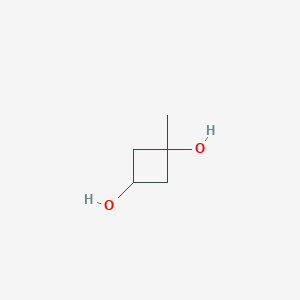
1-Methylcyclobutane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylcyclobutane-1,3-diol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound specifically features a cyclobutane ring with a methyl group and two hydroxyl groups attached at the 1 and 3 positions, respectively. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylcyclobutane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of 1-methylcyclobutane-1,3-dione using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-methylcyclobutane-1,3-dione. This method is advantageous due to its scalability and efficiency. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature.
化学反应分析
Types of Reactions: 1-Methylcyclobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form this compound derivatives with different degrees of saturation.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products:
Oxidation: 1-Methylcyclobutane-1,3-dione or 1-methylcyclobutane-1,3-dicarboxylic acid.
Reduction: Various saturated derivatives of this compound.
Substitution: 1-Methylcyclobutane-1,3-dichloride or 1-methylcyclobutane-1,3-dibromide.
科学研究应用
1-Methylcyclobutane-1,3-diol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving cycloalkanes and their derivatives.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-methylcyclobutane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations.
相似化合物的比较
Cyclobutane-1,3-diol: Lacks the methyl group, resulting in different chemical properties and reactivity.
1-Methylcyclopentane-1,3-diol: Features a five-membered ring, leading to variations in ring strain and stability.
1,2-Dimethylcyclobutane-1,3-diol: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness: 1-Methylcyclobutane-1,3-diol is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
属性
CAS 编号 |
2411494-73-8 |
|---|---|
分子式 |
C5H10O2 |
分子量 |
102.13 g/mol |
IUPAC 名称 |
1-methylcyclobutane-1,3-diol |
InChI |
InChI=1S/C5H10O2/c1-5(7)2-4(6)3-5/h4,6-7H,2-3H2,1H3 |
InChI 键 |
JBKPAMWOSAMZIV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


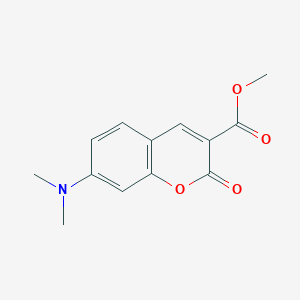
![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine](/img/structure/B13697546.png)
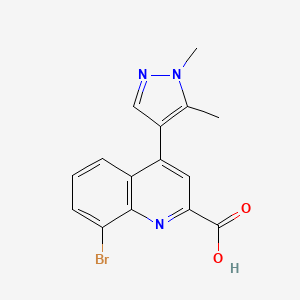
![9-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13697554.png)
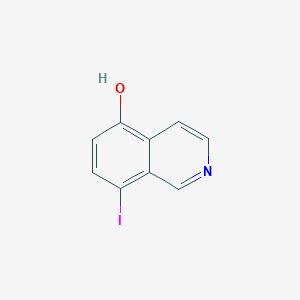

![Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13697581.png)
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13697583.png)

![N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine](/img/structure/B13697596.png)


